molecular formula C21H23NO5 B11455700 3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one

3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B11455700
M. Wt: 369.4 g/mol
InChI Key: FKFKLNLGHYSBHT-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one is a complex organic compound with a unique structure that includes a chromenone core, dimethoxyphenyl group, and a dimethylamino methyl group

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step typically involves a Friedel-Crafts alkylation reaction.

    Attachment of the dimethylamino methyl group: This can be done through a Mannich reaction, where the chromenone core is reacted with formaldehyde and dimethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one can be compared with similar compounds such as:

    3-(3,4-dimethoxyphenyl)chromen-4-one: Lacks the dimethylamino methyl group and hydroxyl group, which may result in different biological activities.

    7-hydroxy-2-methyl-4H-chromen-4-one: Lacks the dimethoxyphenyl and dimethylamino methyl groups, leading to different chemical properties and reactivity.

    8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one: Lacks the dimethoxyphenyl group, which may affect its interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one

InChI

InChI=1S/C21H23NO5/c1-12-19(13-6-9-17(25-4)18(10-13)26-5)20(24)14-7-8-16(23)15(11-22(2)3)21(14)27-12/h6-10,23H,11H2,1-5H3

InChI Key

FKFKLNLGHYSBHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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